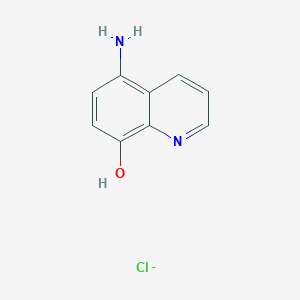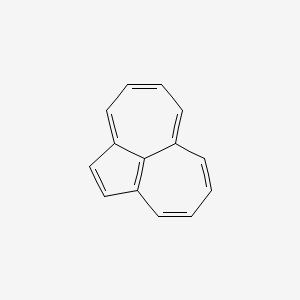
Cyclopenta(ef)heptalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta(ef)heptalene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₀ It is known for its unique structure, which consists of fused five- and seven-membered rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopenta(ef)heptalene can be synthesized through a one-pot synthesis method. This involves the use of specific reagents and conditions to achieve the desired product. For instance, a series of cyclopenta(ef)heptalenes can be synthesized using 1D and 2D NMR characterization and UV/Vis studies. The synthesis involves the perturbation of HOMO, LUMO, and LUMO+1 energies upon doping/dedoping with trifluoroacetic acid (TFA) and triethylamine (Et₃N) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be adapted for larger-scale production. The use of UV-activated photoacid generators (PAGs) can facilitate the protonation process, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopenta(ef)heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Cyclopenta(ef)heptalene has a wide range of applications in scientific research:
Biology: Its unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
Mecanismo De Acción
Cyclopenta(ef)heptalene can be compared with other non-alternant polycyclic hydrocarbons, such as azaphenalenes and pentalenes. These compounds share similar electronic properties but differ in their structural arrangements and reactivity. For instance, azaphenalenes exhibit inverted singlet-triplet gaps, making them potential candidates for molecular emitters . This compound, on the other hand, has a small positive singlet-triplet gap, which can be tuned through specific substituent strategies .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
209-42-7 |
|---|---|
Fórmula molecular |
C14H10 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
tricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C14H10/c1-3-7-12-9-10-13-8-4-2-6-11(5-1)14(12)13/h1-10H |
Clave InChI |
WTIGTBJFTNVUPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC3=C2C(=C1)C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




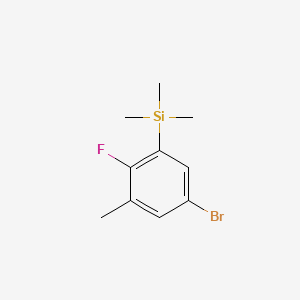
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
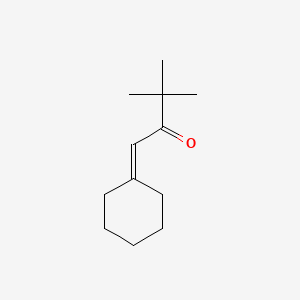
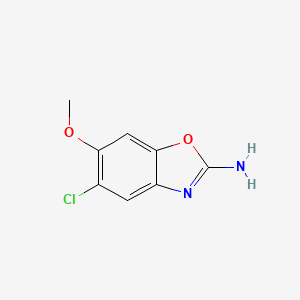
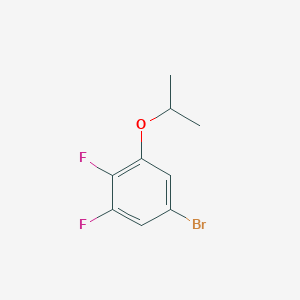

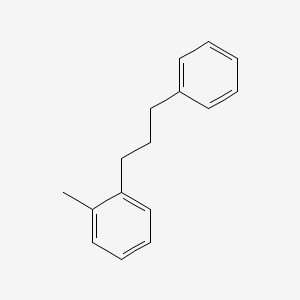
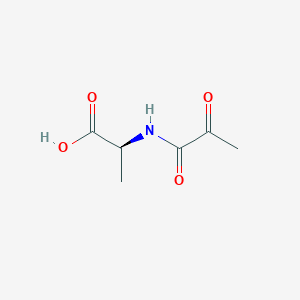
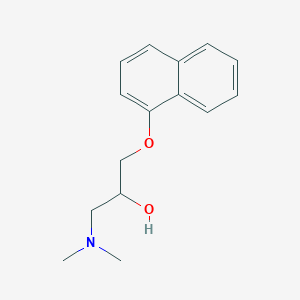

![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
